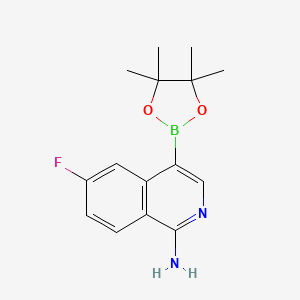

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique

Synthesis and Chemical Applications

The reactivity of pyrazole derivatives, including "1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid", is significant for the synthesis of various heterocyclic compounds. These compounds serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad range of precursors, indicating the compound's importance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, pyrazole carboxylic acid derivatives, including the compound , play a crucial role due to their broad biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The compound's derivatives serve as significant scaffold structures in heterocyclic compounds due to these biological activities, highlighting their potential in drug discovery and development (Cetin, 2020).

Role in Drug Discovery

The pyrrolidine ring, part of "1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid", is widely utilized in medicinal chemistry to obtain compounds for treating human diseases. This scaffold's saturation and sp3-hybridization allow efficient exploration of the pharmacophore space, contributing to the molecule's stereochemistry and increasing three-dimensional coverage. This review underscores the pyrrolidine ring's significance and its derivatives in developing bioactive molecules with target selectivity, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, described from 2015 to the present. The influence of steric factors on biological activity and the structure-activity relationship (SAR) of studied compounds are also discussed, guiding medicinal chemists in designing new compounds with varied biological profiles (Petri et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-5-(pyrrolidin-1-ylmethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-12-8(6-9(11-12)10(14)15)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHSTHWBKJAACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676580 |

Source

|

| Record name | 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

1223748-34-2 |

Source

|

| Record name | 1-Methyl-5-[(pyrrolidin-1-yl)methyl]-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)